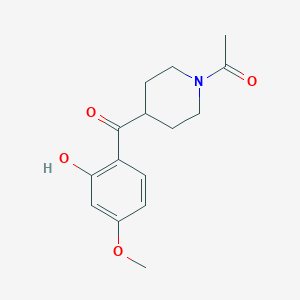

4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone

Übersicht

Beschreibung

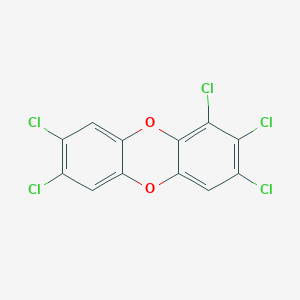

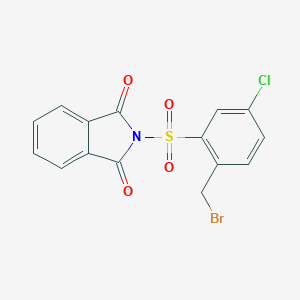

4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone, also known as 2-(5-Methoxy)-4-(N-acetyl)piperidin-1-yl ketone, is a novel compound with a wide range of applications in scientific research and laboratory experiments. This compound has been studied extensively in recent years due to its unique structure and potential applications. It is a heterocyclic compound composed of a piperidine ring, a phenol ring, and an acetyl group. The compound has been used in various applications such as drug delivery, drug discovery, and chemical synthesis. It has also been used in various laboratory experiments to study its biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Pyrolysis Characteristics of β-O-4 Type Model Compounds

Research on the pyrolysis characteristics of β-O-4 type model compounds, including those similar in structure to "4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone," highlights the influence of oxygen-containing functional groups on pyrolysis behaviors. These studies have uncovered specific migration patterns of functional groups and product distributions under varying temperatures, providing insights into the thermal stability and decomposition pathways of such compounds (Pan Li et al., 2016).

Enantioselective Electrocarboxylation

Investigations into the enantioselective electrocarboxylation of pro-chiral aromatic ketones with CO2 have demonstrated the potential of using similar ketones in asymmetric synthesis. These reactions, catalyzed by cinchona alkaloids, convert aromatic ketones into optically active 2-hydroxy-2-arylpropionic acids, showcasing the application of such ketones in the development of new synthetic methodologies (Bao-Li Chen et al., 2014).

Synthesis of Thiazolidinediones and Rhodanines

The utility of compounds containing the piperidinyl moiety in synthesizing thiazolidinediones and rhodanines has been explored due to their wide range of pharmacological activities. These studies highlight the versatility of such compounds in medicinal chemistry and drug design, providing pathways for the synthesis of molecules with potential therapeutic benefits (H. Veisi et al., 2015).

Development of Synthetic Bacteriochlorins

Research on synthetic bacteriochlorins incorporating a spiro-piperidine unit showcases the application of "4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone" like structures in the development of near-infrared absorbers. These studies focus on the chemical tailoring of bacteriochlorins for applications in photodynamic therapy, highlighting the importance of such ketones in designing molecules with specific optical properties (Kanumuri Ramesh Reddy et al., 2013).

Green Synthesis of Piperidin-4-one Derivatives

The green synthesis of 2,6-diarylpiperidin-4-one derivatives using glucose-based deep eutectic solvents illustrates the environmental benefits of employing "4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone" related compounds in organic synthesis. This approach highlights the role of such compounds in promoting sustainable and eco-friendly chemical processes (K. Hemalatha & D. Ilangeswaran, 2020).

Eigenschaften

IUPAC Name |

1-[4-(2-hydroxy-4-methoxybenzoyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-10(17)16-7-5-11(6-8-16)15(19)13-4-3-12(20-2)9-14(13)18/h3-4,9,11,18H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIELGQWFNQRQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

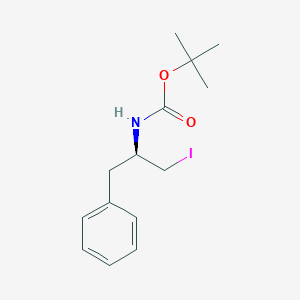

![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)